An In-depth Technical Guide to 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Key Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, and detailed synthetic methodologies. The core of this guide will focus on its critical role as a molecular scaffold in the development of targeted therapeutics, particularly potent kinase inhibitors. We will explore its mechanism of action, supported by structural insights and its application in developing novel treatments for a range of diseases. Furthermore, this guide will address the necessary safety and handling protocols essential for laboratory work with this compound.
Compound Identification and Physicochemical Properties
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a substituted pyrazolopyridine, a class of bicyclic nitrogen-containing heterocycles that have garnered substantial attention in pharmaceutical research.[1] The presence of an iodine atom at the 5-position and an amine group at the 3-position of the pyrazolo[3,4-b]pyridine core provides crucial handles for further chemical modifications and key interaction points for biological targets.
| Property | Value | Source |
| CAS Number | 1392152-87-2 | , |
| Molecular Formula | C₆H₅IN₄ | |
| Molecular Weight | 260.04 g/mol | |
| Appearance | Solid (predicted) | |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Synthesis of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold can be achieved through various strategies, with the most common approach involving the construction of the pyridine ring onto a pre-existing pyrazole core.[1] A plausible and efficient synthesis of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine can be conceptualized from its bromo-analog or via direct iodination of the parent amine.
Proposed Synthetic Pathway
A logical synthetic route commences with the commercially available 2-chloro-3-cyanopyridine. This starting material can be converted to the parent 1H-pyrazolo[3,4-b]pyridin-3-amine, which is then subjected to iodination.
Caption: Proposed synthetic workflow for 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.
Detailed Experimental Protocol
Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine
This procedure is adapted from a general method for the synthesis of aminopyrazolopyridines.[2]
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To a microwave reactor tube, add 2-chloro-3-cyanopyridine (1.4 mmol, 1 equivalent).
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Add ethanol (10 mL) to dissolve the starting material.
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Add hydrazine hydrate (7.0 mmol, 5 equivalents).
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Seal the reactor tube and place it in a microwave reactor.
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Heat the reaction mixture to 170°C for 10 minutes.
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After cooling, remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude 1H-pyrazolo[3,4-b]pyridin-3-amine is obtained in quantitative yield and can be used in the next step without further purification.[2]
Step 2: Synthesis of 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
This iodination step is based on methodologies for the halogenation of similar heterocyclic systems.
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Dissolve 1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 mmol, 1 equivalent) in water.
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Add sodium bicarbonate (2.0 mmol, 2 equivalents) to the solution.
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In a separate flask, prepare a solution of iodine (1.2 mmol, 1.2 equivalents) and potassium iodide (2.4 mmol, 2.4 equivalents) in water.
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Add the iodine solution dropwise to the solution of the amine at room temperature.
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Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in a variety of biologically active compounds.[1] Its derivatives have demonstrated a wide range of therapeutic potential, including antiviral, antibacterial, and anticancer activities.[3] A significant area of application for these compounds is in the development of kinase inhibitors.[4]
Mechanism of Action as a Kinase Inhibitor
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many 1H-pyrazolo[3,4-b]pyridine derivatives function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. The solid-state structure of a 1H-pyrazolo[3,4-b]pyridine derivative bound to CDK2 revealed that it occupies the ATP purine binding site and forms key hydrogen bonding interactions with the protein backbone.[5]
Caption: Mechanism of ATP-competitive kinase inhibition by a pyrazolopyridine derivative.
Examples of Targeted Kinases
Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been developed as potent inhibitors of several important kinases:
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Glycogen Synthase Kinase-3 (GSK-3): This kinase is implicated in a variety of diseases, including neurodegenerative disorders and cancer.[4]
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Cyclin-Dependent Kinases (CDK1/CDK2): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[5]
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TANK-binding kinase 1 (TBK1): This kinase is involved in innate immunity signaling pathways, and its inhibitors are being investigated for the treatment of autoimmune diseases and certain cancers.[6]
The iodo-substituent on the 5-position of the core can be leveraged for further synthetic modifications, such as Suzuki or Sonogashira coupling reactions, to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of these inhibitors.
Safety and Handling
GHS Hazard Classification (Predicted):
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Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[7]
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Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[7]
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Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[7]
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Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[7]
Recommended Precautions:
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Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[7] Do not eat, drink, or smoke when using this product.
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Storage: Keep in a tightly closed container in a dry and well-ventilated place.[7] Store at 2-8°C.
Conclusion
5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine is a valuable building block for the synthesis of novel therapeutic agents. Its versatile chemistry and the proven biological activity of its derivatives, particularly as kinase inhibitors, underscore its importance in modern drug discovery. This guide has provided a foundational understanding of its properties, synthesis, and applications, along with essential safety information to aid researchers in their work with this promising compound.
References
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Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. Retrieved from [Link]
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The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023). PubMed Central. Retrieved from [Link]
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5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). (n.d.). ResearchGate. Retrieved from [Link]
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1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. (n.d.). PubMed. Retrieved from [Link]
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Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (n.d.). PubMed Central. Retrieved from [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved from [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PubMed. Retrieved from [Link]
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5-Iodo-1H-pyrazolo[3,4-b] pyridine-3-Amine. (n.d.). VIVAN ACL. Retrieved from [Link]
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